N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Overview
Description
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent .
Chemical Reactions Analysis
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities
Comparison with Similar Compounds
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can be compared with other benzothiazole derivatives such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown significant antibacterial activity.
2-Aminobenzothiazoles: Known for their larvicidal and adulticidal activities against Aedes aegypti.
Benzothiazole-based anti-tubercular compounds: These have demonstrated potent inhibition against Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-12-17(25-13(2)20-12)10-18(24)21-14-6-5-9-23(11-14)19-22-15-7-3-4-8-16(15)26-19/h3-4,7-8,14H,5-6,9-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGVXNXFHJKOFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2CCCN(C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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